(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid
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Description
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid is a useful research compound. Its molecular formula is C14H28N2O3 and its molecular weight is 272.389. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Production and Synthesis Optimization
(3S)-3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid, notably a key intermediate in the synthesis of pregabalin, a drug with pharmacological activity, has seen significant scientific research focusing on its enzymatic production and synthesis optimization. A notable study by Zheng et al. (2012) demonstrated the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester, a racemic mixture, using immobilized lipase from Pseudomonas cepacia. This process proved efficient for large-scale production, showing a strong tolerance toward high substrate concentrations and achieving high enantiomeric excess and yield, making it a viable route for pregabalin production (Zheng et al., 2012). Concurrently, another study by Huang Yan (2009) proposed a multi-step synthesis method for (S)-(+)-(aminomethyl)-5-methylhexanoic acid, emphasizing the method's industrial viability due to its use of readily available materials and simple process steps (Huang Yan, 2009).
Process Improvement for Chiral Intermediates
Further research by Xu Gang (2010) reported on process improvements for the synthesis of chiral intermediates crucial for pregabalin production. This study highlights the stereoselective hydrolysis and optimization of synthetic methods, leading to higher yields and purity of the desired enantiomer (Xu Gang, 2010). Jing et al. (2016) also contributed to this field by developing a synthesis route for key intermediates, achieving high yields through a series of reactions including Knoevenagel condensation, Michael addition, and decarboxylation, further refining the production process of pregabalin (Jing et al., 2016).
Properties
IUPAC Name |
(3S)-3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDUKKDKKMEEC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(C)(C)C(=O)NC[C@@H](CC(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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